molecular formula C7H6BF3O3 B2763882 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2377610-31-4

3-Hydroxy-4-(trifluoromethyl)phenylboronic acid

Cat. No. B2763882
CAS RN: 2377610-31-4
M. Wt: 205.93
InChI Key: KJEZVQVXMVKSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is a biochemical reagent . It has a CAS Number of 2377610-31-4 and a molecular weight of 205.93 . The IUPAC name is 3-hydroxy-4-(trifluoromethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is 1S/C7H6BF3O3/c9-7(10,11)5-2-1-4(8(13)14)3-6(5)12/h1-3,12-14H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids, including 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also be involved in the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.93 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid can be used as a reagent in this process due to its stability, ease of preparation, and environmental benignity .

Hydrolysis Studies

Phenylboronic pinacol esters, including 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid, have been studied for their susceptibility to hydrolysis . The kinetics of this reaction are dependent on the substituents in the aromatic ring and the pH .

Preparation of Phenylboronic Catechol Esters

This compound can be used in the preparation of phenylboronic catechol esters . These esters are important in various chemical reactions and have been studied for their Lewis acidity .

Synthesis of Benzopyranone Derivatives

Benzopyranone derivatives are important in medicinal chemistry due to their biological activity. 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid can be used in the synthesis of these derivatives .

Synthesis of Multisubstituted Olefins and Conjugate Dienes

This compound can also be used in the synthesis of multisubstituted olefins and conjugate dienes . These compounds have various applications in organic synthesis .

Preparation of Fluorinated Aromatic Poly (Ether-Amide)s

Fluorinated aromatic poly (ether-amide)s are important materials with unique properties. 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid can be used in the preparation of these materials .

properties

IUPAC Name

[3-hydroxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)5-2-1-4(8(13)14)3-6(5)12/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEZVQVXMVKSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-(trifluoromethyl)phenylboronic acid

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